六甲基硼嗪

描述

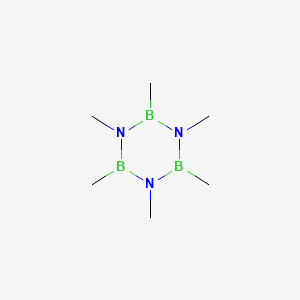

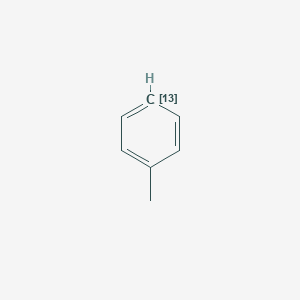

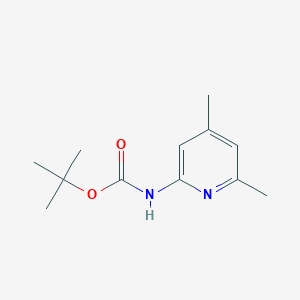

Hexamethylborazine is a chemical compound with the molecular formula C6H18B3N3 and a molecular weight of 164.66 . It has been developed by the Szymczak lab for the delivery of alkyl and hydride nucleophiles, and is a key component in the synthesis of recyclable trifluoromethylation reagents .

Synthesis Analysis

Hexamethylborazine has been used in the delivery of alkyl and hydride nucleophiles, and it plays a crucial role in the synthesis of recyclable trifluoromethylation reagents . The synthesis process involves the use of a Lewis acid-base pair strategy .Molecular Structure Analysis

The molecular structure of Hexamethylborazine is represented by the formula CHBN. It has an average mass of 164.660 Da and a monoisotopic mass of 165.177994 Da .Chemical Reactions Analysis

Hexamethylborazine is involved in various chemical reactions. For instance, it has been used in the delivery of alkyl and hydride nucleophiles . It also plays a key role in the synthesis of recyclable trifluoromethylation reagents .Physical And Chemical Properties Analysis

Hexamethylborazine has a melting point of 99°C and a predicted boiling point of 154.1±23.0 °C. It has a predicted density of 0.84±0.1 g/cm3. It is typically stored at -20°C .科学研究应用

硼嗪中的电子效应

通过核磁共振光谱研究六甲基硼嗪的电子效应,可以深入了解其各向异性和电子性质。这项研究对于理解硼嗪环系的化学基础及其在材料科学和电子学中的潜在应用至关重要 (Adcock & Lagowski, 1974)。

在癌症治疗中的应用

虽然与六甲基硼嗪没有直接关系,但对三嗪衍生物(包括六甲基三聚氰胺)的研究表明具有显著的抗肿瘤活性。这突出了结构相关的化合物(如六甲基硼嗪)在癌症化疗中的潜力 (Foster, Harding, Leyland-Jones, & Hoth, 1986)。

炸药的环境降解

在各种条件下,包括与六甲基硼嗪相关的化合物,罗多球菌菌株对六氢-1,3,5-三硝基-1,3,5-三嗪 (RDX) 的降解研究表明了在爆炸性污染物的生物修复中潜在的环境应用 (Fuller, Perreault, & Hawari, 2010)。

硼中子俘获疗法

探索邻位碳硼烷杂环化合物(包括六甲基硼嗪衍生物)在癌症治疗的硼中子俘获疗法 (BNCT) 中的潜在用途,证明了其在医学应用中的相关性 (Lee, Cho, Kim, Chai, & Lee, 2012)。

作用机制

The mechanism of action of Hexamethylborazine involves the use of a Lewis acid-base pair strategy. This strategy involves pairing Hexamethylborazine (as a Lewis acid) with a trifluoromethyl anion (as a Lewis base). This combination allows reactions to take place at room temperature in just a few minutes, and the borazine is recyclable .

安全和危害

In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. If it comes in contact with the skin, it should be washed off with soap and plenty of water. If it comes in contact with the eyes, the eyes should be flushed with water as a precaution .

未来方向

Hexamethylborazine has potential applications in the field of medicinal chemistry. For instance, it has been used in the development of a Lewis acid-base pair strategy to prepare and stabilize a versatile new reagent capable of adding trifluoromethyl groups to molecules . This method promises to expand on current synthetic strategies for making fluorinated pharmaceuticals and agrochemicals while lowering costs and reducing chemical waste .

属性

IUPAC Name |

1,2,3,4,5,6-hexamethyl-1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18B3N3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHQMXUQYONIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N(B(N(B(N1C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18B3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236564 | |

| Record name | Borazine, hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877-07-6 | |

| Record name | Borazine, hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borazine, hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)

![2-Benzylimidazo[1,5-a]quinolinium chloride](/img/structure/B3334463.png)